molecular formula C16H17N3O2 B2963864 (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone CAS No. 1904030-37-0

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2963864
CAS RN: 1904030-37-0
M. Wt: 283.331
InChI Key: SQYLBPZSLRYLMN-UHFFFAOYSA-N
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Description

The compound (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action. In

Scientific Research Applications

Synthesis and Organic Chemistry

One significant area of research involving compounds similar to "(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone" focuses on the synthesis of complex heterocyclic structures. These structures, which often contain both piperidine and pyridine rings, are synthesized for their potential in various organic and medicinal chemistry applications. For example, the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone demonstrates an efficient method for creating piperidine- and pyridine-containing heterocycles, highlighting the compound's significance in synthesizing biologically relevant structures (Zhang et al., 2020).

Crystal Structure and DFT Study

Research also extends to the crystal structure analysis and Density Functional Theory (DFT) studies of related compounds. For instance, studies on methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provide insights into their molecular structures, optimized using DFT. These studies not only confirm the crystal structures through X-ray diffraction but also explore the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties significant for further applications in chemistry (Huang et al., 2021).

Antimicrobial and Anticancer Agents

Another crucial area of application involves the synthesis of novel heterocyclic compounds for antimicrobial and anticancer purposes. The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents exemplifies the potential therapeutic applications of such compounds. These compounds, incorporating oxazole, pyrazoline, and pyridine moieties, show promising in vitro antibacterial and antifungal activities, indicating their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Catalysis and Material Science

Additionally, research into the compound's derivatives finds applications in catalysis and material science. For example, the synthesis and application of zinc complexes with multidentate nitrogen ligands as new catalysts for aldol reactions demonstrate the compound's relevance in catalysis, mimicking the active site of zinc-dependent class II aldolases (Darbre et al., 2002). Moreover, the development of pyrrole-based donor-acceptor chromophores for electro-optic materials highlights its importance in creating advanced materials for technological applications (Facchetti et al., 2003).

properties

IUPAC Name

[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-2-3-15(18-10-12)21-14-6-9-19(11-14)16(20)13-4-7-17-8-5-13/h2-5,7-8,10,14H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYLBPZSLRYLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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